![molecular formula C19H15N5O2S2 B4508712 N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4508712.png)
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
Overview
Description
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyridazinone ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiadiazole and pyridazinone intermediates, followed by their coupling under specific conditions.
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Synthesis of Thiadiazole Intermediate
Starting Materials: Benzylamine, carbon disulfide, and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in an ethanol solvent under reflux conditions to form the thiadiazole ring.
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Synthesis of Pyridazinone Intermediate
Starting Materials: Thiophene-2-carboxylic acid, hydrazine hydrate, and acetic anhydride.
Reaction Conditions: The reaction is conducted in a solvent such as acetic acid under reflux to form the pyridazinone ring.
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Coupling Reaction
Starting Materials: Thiadiazole intermediate and pyridazinone intermediate.
Reaction Conditions: The coupling reaction is typically performed in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or conductive polymers.
Organic Synthesis: Use as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(phenyl)pyridazin-1(6H)-yl]acetamide
- **N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl]acetamide
Uniqueness
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is unique due to the presence of both thiadiazole and pyridazinone rings, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions.
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S2/c25-16(12-24-18(26)9-8-14(23-24)15-7-4-10-27-15)20-19-22-21-17(28-19)11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,20,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWODILSZUGBLQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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